

Rivenprost in Combination with Other Therapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Rivenprost**

Cat. No.: **B157803**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivenprost (ONO-4819) is a selective agonist of the prostaglandin E2 receptor subtype 4 (EP4). The EP4 receptor is a Gs protein-coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in a variety of physiological and pathophysiological processes, including inflammation, bone metabolism, and tissue repair. Preclinical and clinical studies have explored the therapeutic potential of **Rivenprost** in various conditions, and its efficacy may be enhanced when used in combination with other therapeutic agents.

These application notes provide an overview of the use of **Rivenprost** in combination with other drugs in preclinical and clinical research, including detailed experimental protocols and summaries of quantitative data. The information is intended to guide researchers in designing and conducting their own studies.

I. Rivenprost in Combination with Risedronate for Osteoporosis

The combination of **Rivenprost**, an anabolic agent that promotes bone formation, with an anti-resorptive agent like the bisphosphonate risedronate, presents a promising therapeutic strategy

for osteoporosis. This approach aims to simultaneously stimulate new bone growth and inhibit bone breakdown, potentially leading to greater improvements in bone mineral density (BMD) and bone strength than either agent alone.

Data Presentation

Table 1: Effects of **Rivenprost** and Risedronate Combination on Bone Parameters in Ovariectomized (OVX) Rats[1]

Treatment Group	Trabecular			
	Bone Mineral Density (BMD) (mg/cm ³)	Bone Volume/Total Volume (BV/TV) (%)	Trabecular Number (Tb.N) (1/mm)	Trabecular Thickness (Tb.Th) (μm)
Sham	285 ± 10	25.2 ± 1.5	4.8 ± 0.3	52 ± 2
OVX Vehicle	230 ± 8	15.1 ± 1.2	3.5 ± 0.4	43 ± 3
Rivenprost (3 μg/kg)	265 ± 9	20.5 ± 1.4	4.2 ± 0.3	49 ± 2
Risedronate (2.5 μg/kg)	250 ± 7	18.2 ± 1.3	4.0 ± 0.2	45 ± 2
Rivenprost + Risedronate	305 ± 11	28.1 ± 1.8	5.1 ± 0.4	55 ± 3

Data are presented as mean ± standard deviation.

Experimental Protocols

In Vivo Model of Postmenopausal Osteoporosis in Rats[1]

This protocol describes the induction of osteoporosis in female rats via ovariectomy and subsequent treatment with **Rivenprost** and risedronate.

Materials:

- Female Sprague-Dawley rats (32 weeks old)

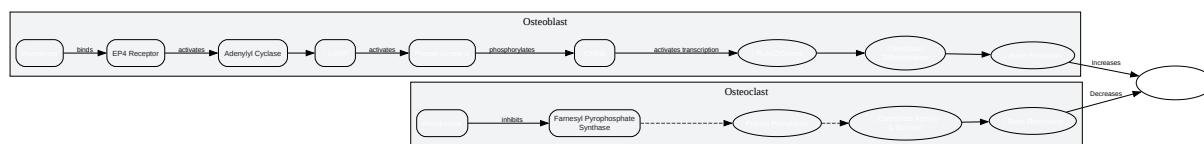
- **Rivenprost** (ONO-4819)
- Risedronate sodium
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Anesthetic (e.g., isoflurane)
- Surgical instruments
- Micro-CT system
- Bone histomorphometry equipment

Procedure:

- Animal Model: Perform bilateral ovariectomy (OVX) on 32-week-old female Sprague-Dawley rats to induce estrogen deficiency, a model for postmenopausal osteoporosis. A sham operation (laparotomy without ovary removal) should be performed on the control group. Allow a post-surgery recovery period of one week.
- Treatment Groups:
 - Sham + Vehicle
 - OVX + Vehicle
 - OVX + **Rivenprost** (e.g., 3 μ g/kg, subcutaneous injection, once daily)
 - OVX + Risedronate (e.g., 2.5 μ g/kg, oral gavage, once daily)
 - OVX + **Rivenprost** + Risedronate
- Drug Administration: Administer the respective treatments for a period of 11 weeks.
- In-Life Monitoring: Monitor animal health and body weight regularly.
- Endpoint Analysis:

- Micro-CT Analysis: At the end of the treatment period, euthanize the animals and dissect the tibiae. Perform micro-computed tomography (micro-CT) analysis on the proximal tibia to evaluate trabecular bone microarchitecture (BV/TV, Tb.N, Tb.Th).
- Bone Mineral Density (BMD) Measurement: Determine the BMD of the proximal tibia using peripheral quantitative computed tomography (pQCT) or dual-energy X-ray absorptiometry (DXA).
- Bone Histomorphometry: Process the tibiae for undecalcified bone histology. Embed in resin, section, and stain (e.g., von Kossa/toluidine blue) to visualize bone and cellular components. Perform histomorphometric analysis to quantify parameters of bone formation (e.g., mineralizing surface, bone formation rate) and resorption (e.g., osteoclast surface).

Signaling Pathway



[Click to download full resolution via product page](#)

Caption: **Rivenprost** and Risedronate signaling pathways in bone cells.

II. Rivenprost in Combination with 5-Aminosalicylates for Ulcerative Colitis

Rivenprost has been investigated for the treatment of ulcerative colitis (UC), an inflammatory bowel disease. The rationale for its use stems from the protective effects of EP4 signaling in

the colonic epithelium and its immunomodulatory properties. A clinical trial has explored the use of **Rivenprost** in combination with standard-of-care 5-aminosalicylates (5-ASA), such as mesalamine or sulfasalazine.

Data Presentation

Table 2: Clinical and Histological Outcomes in a Phase II Trial of **Rivenprost** in Ulcerative Colitis[2]

Outcome	Rivenprost (ONO-4819CD) + 5-ASA (n=4)	Placebo + 5-ASA (n=3)
Change in DAI Score		
Patient 1	-4	+1
Patient 2	-3	0
Patient 3	-2	-1
Patient 4	+1	
Clinical Remission (DAI score ≤ 2)	1/4 (25%)	0/3 (0%)
Histological Improvement	4/4 (100%)	0/3 (0%)

DAI: Disease Activity Index

Experimental Protocols

Phase II Clinical Trial Protocol for Mild to Moderate Ulcerative Colitis[2]

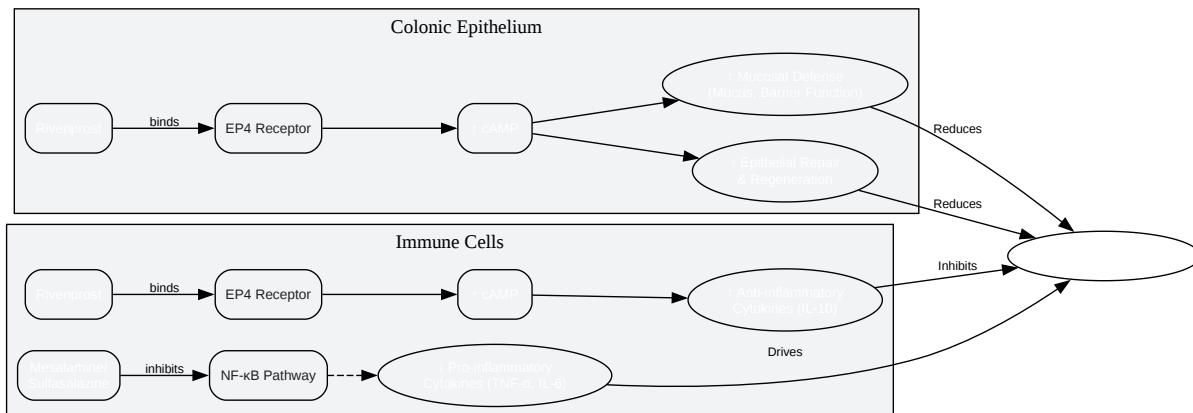
This protocol provides a summary of the design for a clinical trial investigating **Rivenprost** in combination with 5-ASA.

Study Design:

- Randomized, double-blind, placebo-controlled, multicenter trial.

- Participants: Patients with mild to moderate active ulcerative colitis refractory to 5-ASA therapy.
- Intervention:
 - Treatment Group: Intravenous infusion of **Rivenprost** (ONO-4819CD) at a dose of 36 ng/kg, twice daily for 14 days, in combination with their ongoing mesalamine or sulfasalazine therapy.
 - Control Group: Intravenous infusion of placebo (saline) twice daily for 14 days, in combination with their ongoing mesalamine or sulfasalazine therapy.
- Primary Endpoint: Clinical remission, defined as a decrease in the total Disease Activity Index (DAI) score of more than 3 points at 2 weeks after treatment.
- Secondary Endpoints:
 - Changes in histological score.
 - Changes in peripheral cytokine phenotype of CD4+ T cells.
- Assessments:
 - Disease Activity Index (DAI) scoring at baseline and at 2 weeks.
 - Colonoscopy with biopsies for histological assessment at baseline and at 2 weeks.
 - Flow cytometry of peripheral blood mononuclear cells to analyze intracellular cytokine production (e.g., IL-10, IFN- γ , IL-4) in CD4+ T cells.

Signaling Pathway



[Click to download full resolution via product page](#)

Caption: **Rivenprost** and 5-ASA signaling in ulcerative colitis.

III. EP4 Antagonists in Combination with Immune Checkpoint Inhibitors for Cancer Therapy

While **Rivenprost** is an EP4 agonist, research into the role of the EP4 receptor in cancer has largely focused on the use of EP4 antagonists. In the tumor microenvironment, prostaglandin E2 (PGE2) produced by cancer cells can bind to EP4 receptors on immune cells, leading to immunosuppression. Blocking this interaction with an EP4 antagonist can enhance anti-tumor immunity, and this effect is being explored in combination with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies. The following protocols are based on studies using EP4 antagonists but provide a framework for investigating the immunomodulatory effects of targeting the EP4 pathway in combination with immunotherapy.

Data Presentation

Table 3: Anti-Tumor Efficacy of an EP4 Antagonist (MF-766) in Combination with Anti-PD-1 in a Syngeneic Mouse Tumor Model (CT26 Colon Carcinoma)[3]

Treatment Group	Tumor Growth Inhibition (%)	Complete Responders (%)
Vehicle	0	0
Anti-PD-1	45	10
EP4 Antagonist (MF-766)	30	0
EP4 Antagonist + Anti-PD-1	85	40

Experimental Protocols

In Vivo Murine Syngeneic Tumor Model[3]

This protocol outlines a general procedure for evaluating the efficacy of an EP4 pathway modulator in combination with an immune checkpoint inhibitor in a mouse cancer model.

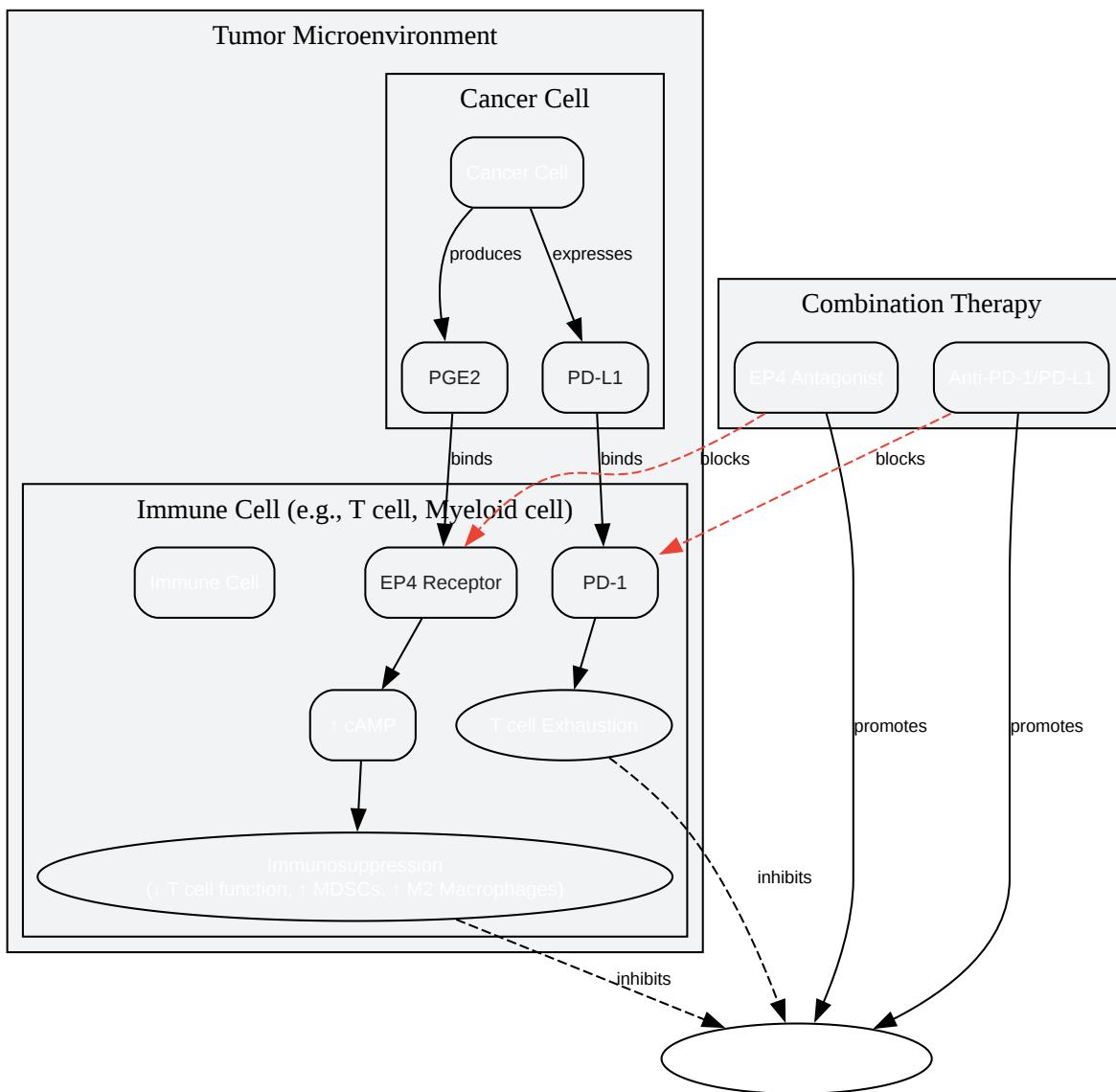
Materials:

- BALB/c mice
- CT26 colon carcinoma cells
- EP4 antagonist (e.g., MF-766)
- Anti-mouse PD-1 antibody
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Phosphate-buffered saline (PBS)
- Cell culture reagents
- Calipers for tumor measurement
- Flow cytometry reagents

Procedure:

- Cell Culture: Culture CT26 cells in appropriate media until they reach the desired confluence for injection.
- Tumor Implantation: Subcutaneously inject approximately 1×10^6 CT26 cells into the flank of BALB/c mice.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
- Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:
 - Vehicle (oral gavage) + Isotype control antibody (intraperitoneal injection)
 - Vehicle + Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., every 3 days)
 - EP4 antagonist (e.g., 50 mg/kg, oral gavage, twice daily) + Isotype control antibody
 - EP4 antagonist + Anti-PD-1 antibody
- Treatment Administration: Administer treatments for a specified duration (e.g., 2-3 weeks).
- Efficacy Assessment:
 - Continue to monitor tumor volume throughout the study.
 - Monitor animal survival.
- Immunophenotyping (Optional): At the end of the study, or at specified time points, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry. This can include staining for CD8+ T cells, regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and macrophages to assess the impact of the combination therapy on the tumor immune microenvironment.

Signaling Pathway



Caption: EP4 antagonist and ICI combination in cancer therapy.

IV. Rivenprost in Combination with Hepatoprotective Agents (Hypothetical Framework)

While direct preclinical or clinical data on the combination of **Rivenprost** with other hepatoprotective agents is currently lacking in the reviewed literature, a theoretical rationale for such a combination can be proposed based on their individual mechanisms of action.

Rivenprost has demonstrated hepatoprotective effects in models of acute liver injury, primarily through the suppression of inflammatory cytokines.^[4] Other hepatoprotective agents, such as silymarin, exert their effects through antioxidant and anti-inflammatory mechanisms. A combination therapy could therefore target multiple pathways involved in liver injury.

Experimental Protocols

Hypothetical Preclinical Study Design for Acute Liver Injury

This protocol provides a potential framework for investigating the combined hepatoprotective effects of **Rivenprost** and another agent, such as silymarin, in a mouse model of acute liver injury.

Materials:

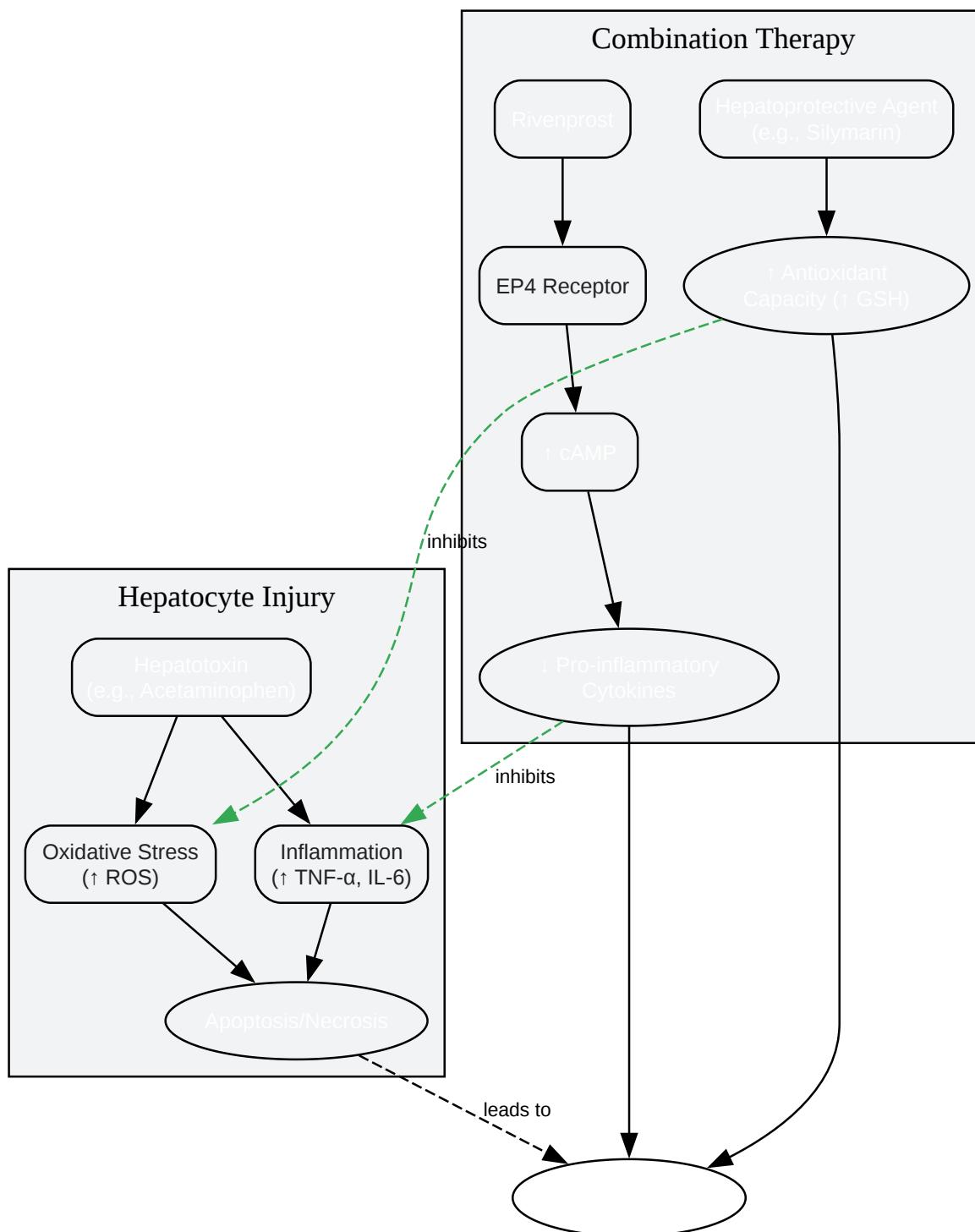
- Male C57BL/6 mice
- Acetaminophen (APAP) or Carbon tetrachloride (CCl₄) to induce liver injury
- **Rivenprost** (ONO-4819)
- Silymarin
- Vehicles for drug administration
- Blood collection supplies
- Liver tissue collection and processing reagents (formalin, liquid nitrogen)
- Kits for measuring serum ALT and AST levels
- Histology supplies (stains such as H&E)

- Reagents for oxidative stress markers (e.g., MDA, GSH)

Procedure:

- Animal Model: Induce acute liver injury in male C57BL/6 mice. A common model is the intraperitoneal injection of a high dose of acetaminophen (e.g., 300-500 mg/kg).
- Treatment Groups:
 - Control (Vehicle)
 - APAP + Vehicle
 - APAP + **Rivenprost** (e.g., 0.2 mg/kg, i.p.)
 - APAP + Silymarin (e.g., 50 mg/kg, oral gavage)
 - APAP + **Rivenprost** + Silymarin
- Drug Administration: Administer the hepatoprotective agents either as a pretreatment before APAP injection or as a post-treatment.
- Endpoint Analysis (e.g., 24 hours post-APAP):
 - Serum Analysis: Collect blood and measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
 - Histopathology: Euthanize the animals, collect liver tissue, and fix in formalin. Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the degree of necrosis and inflammation.
 - Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure markers of oxidative stress, such as malondialdehyde (MDA) levels (lipid peroxidation) and glutathione (GSH) levels (antioxidant capacity).

Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Hypothetical combined hepatoprotective signaling of **Rivenprost**.

Disclaimer

This document is intended for research and informational purposes only and does not constitute medical advice. The protocols provided are summaries and may require further optimization for specific experimental conditions. Researchers should consult the primary literature and relevant institutional guidelines before conducting any experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a prostaglandin EP4 agonist, ONO-4819, and risedronate on trabecular microstructure and bone strength in mature ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Rivenprost in Combination with Other Therapeutic Agents: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157803#rivenprost-in-combination-with-other-therapeutic-agents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com